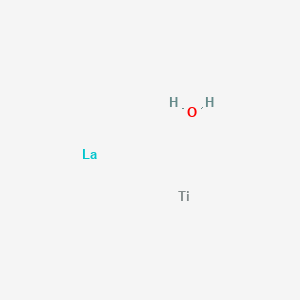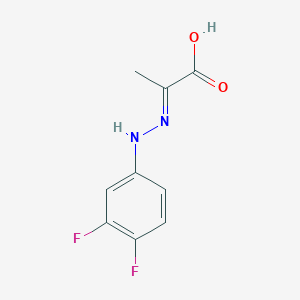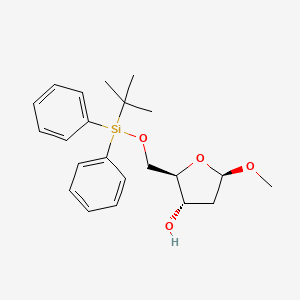![molecular formula C20H25Cl2N3O4S2 B12342007 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The piperazine ring is introduced via nucleophilic substitution, where the sulfonyl chloride reacts with piperazine under basic conditions.
Chlorination: The final chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- 4-chloro-N-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
Uniqueness
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to the presence of multiple chlorine atoms and the specific arrangement of the sulfonamide and piperazine groups
Eigenschaften
Molekularformel |
C20H25Cl2N3O4S2 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
4-chloro-N-[2-[4-(4-chloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H25Cl2N3O4S2/c1-15-13-17(3-5-19(15)21)30(26,27)23-7-8-24-9-11-25(12-10-24)31(28,29)18-4-6-20(22)16(2)14-18/h3-6,13-14,23H,7-12H2,1-2H3 |
InChI-Schlüssel |
AMKCDXWBXKRCKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)


![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)

![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)

![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)
